Isotopic Purity as a Critical Differentiator: Impact on Method Validation and Data Integrity
A fundamental and frequently overlooked differentiator for deuterated internal standards is true isotopic purity. A study evaluating an Atovaquone D4 reference standard revealed the non-negligible presence of higher-order deuterated forms, specifically atovaquone-D5 through atovaquone-D8, which had a large impact on method validation [1]. The isotopic purity was found to be much less than that stated on its certificate of analysis, necessitating its return for recertification [2].
| Evidence Dimension | Isotopic Purity (Measured vs. Claimed) |
|---|---|
| Target Compound Data | Presence of non-negligible atovaquone-D5 to -D8 impurities detected. |
| Comparator Or Baseline | Certificate of Analysis (Claimed Isotopic Purity) |
| Quantified Difference | Isotopic purity was found to be 'much less' than that stated on the certificate. |
| Conditions | Evaluation of a commercial reference standard lot during LC-MS/MS bioanalytical method development. |
Why This Matters
This evidence demonstrates that a supplier's commitment to rigorous batch-specific purity verification is a decisive factor for procurement, as failure to ensure high isotopic purity directly invalidates quantitative assays.
- [1] Bergeron A, Furtado M, Garofolo F. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Commun Mass Spectrom. 2009;23(9):1287-97. View Source
- [2] Bergeron A, Furtado M, Garofolo F. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Commun Mass Spectrom. 2009;23(9):1287-97. PMID: 19308966. View Source
